molecular formula C16H12BrN3OS B2550988 N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 416873-39-7

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B2550988
CAS No.: 416873-39-7
M. Wt: 374.26
InChI Key: AGXIUYULPCXLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide (CAS: 416873-39-7) is a heterocyclic organic molecule with the molecular formula C₁₆H₁₂BrN₃OS and a molecular weight of 376.26 g/mol . Its structure comprises:

  • A 1,3-thiazole ring substituted at position 4 with a 4-bromophenyl group and at position 5 with a methyl group.
  • A pyridine-3-carboxamide moiety linked to the thiazole via the nitrogen at position 2.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c1-10-14(11-4-6-13(17)7-5-11)19-16(22-10)20-15(21)12-3-2-8-18-9-12/h2-9H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXIUYULPCXLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CN=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Coupling with Pyridine Carboxamide: The final step involves coupling the bromophenyl-thiazole intermediate with pyridine-3-carboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Substitution Reactions

The bromophenyl group and thiazole ring participate in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Reaction Type Reagents/Conditions Major Products
Bromine Displacement Pd-catalyzed Suzuki coupling (ArBpin, Pd(PPh₃)₄, K₂CO₃) Biaryl-thiazole derivatives
Thiazole Alkylation Alkyl halides (R-X) in DMF with K₂CO₃ N-Alkylated thiazole derivatives

Key Findings :

  • Suzuki coupling at the 4-bromophenyl position enables diversification into biaryl analogs, critical for structure-activity relationship (SAR) studies .

  • Alkylation occurs preferentially at the thiazole nitrogen due to its nucleophilic character .

Oxidation and Reduction

The pyridine and thiazole moieties undergo redox transformations:

Reaction Type Reagents/Conditions Major Products
Pyridine Oxidation Dess-Martin periodinane (DCM, RT)Pyridine N-oxide derivatives
Thiazole Reduction NaBH₄ in MeOHPartially saturated thiazoline derivatives

Mechanistic Insights :

  • Oxidation of the pyridine ring generates N-oxide derivatives, enhancing solubility and hydrogen-bonding capacity .

  • Thiazole reduction is partial, preserving the aromaticity of the pyridine ring.

Hydrolysis and Stability

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Condition Products Applications
Acidic (HCl) Pyridine-3-carboxylic acid + Thiazole amine Degradation studies
Basic (NaOH) Pyridine-3-carboxylate salt Prodrug design

Structural Stability :

  • The amide bond resists hydrolysis under physiological conditions (pH 7.4), making the compound suitable for drug development .

Supramolecular Interactions

Crystallographic studies reveal non-covalent interactions influencing reactivity:

  • Hydrogen Bonding : N–H⋯N and C–H⋯O bonds stabilize the crystal lattice .

  • π-π Stacking : Between pyridine and bromophenyl rings (centroid distance: 3.76 Å) .

Biological Activity-Driven Reactions

The compound’s bioactivity is modulated by targeted modifications:

  • Antibacterial Optimization : Introduction of electron-withdrawing groups (e.g., NO₂) at the pyridine ring enhances Gram-positive bacterial inhibition .

  • Anticancer Derivatives : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole side chains, improving cytotoxicity .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide exhibit promising antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing significant inhibitory effects. For instance, compounds derived from similar thiazole structures have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)
d1E. coli8 µg/mL
d2S. aureus16 µg/mL
d3C. albicans4 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored extensively. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM)Mechanism of Action
d610Apoptosis induction
d715Cell cycle arrest

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and its biological targets. These studies suggest that the compound binds effectively to specific receptors involved in cancer progression and microbial resistance, providing insights into its mode of action .

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations and Core Modifications

The following table highlights key structural analogues and their modifications:

Compound Name Core Structure Substituents/R-Groups Biological Target/Activity (if reported) Reference(s)
N-[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide Thiazole + pyridine carboxamide 4-Bromophenyl, 5-methyl, pyridine-3-carboxamide Not explicitly reported
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile Thiazole + pyrimidine carbonitrile Morpholinosulfonylphenyl, methylamino, pyrimidine nitrile Kinase inhibition (implied by structure)
3-(4-Bromophenyl)-N′-[(E)-1-(4-bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide Pyrazole + carbohydrazide Dual 4-bromophenyl groups, ethylidene hydrazide Not reported
N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide Thiazole + morpholine acetamide 4-Methoxyphenyl, morpholine acetamide Not reported
Filapixant (WHO Proposed INN) Benzamide + thiazole 5-Methylthiazol-2-yl, trifluoromethylpyrimidine ethyl Purinoreceptor antagonist
Key Observations:
  • Bioisosteric Replacements : Pyridine carboxamide (main compound) vs. pyrimidine carbonitrile () or morpholine acetamide () may modulate solubility and target selectivity.
  • Dual Halogenation : The dual 4-bromophenyl groups in suggest enhanced halogen bonding but may reduce metabolic stability.

Functional Analogues: Activity and Target Profiles

Cytotoxicity in Thiazole Derivatives

highlights thiazol-2-yl derivatives (e.g., L1, L3) with cytotoxic activity against breast cancer cells (MDA MB-231), where substituents like hydroxybenzylidene and sulfonamide groups enhance potency .

Purinoreceptor Antagonism

Filapixant () and eliapixant () are thiazole-containing purinoreceptor antagonists. These compounds share:

  • A thiazol-2-yl motif.
  • Benzamide or pyridinecarboxamide linkers.
  • Trifluoromethylpyrimidine groups for enhanced lipophilicity and target engagement.

The main compound’s 4-bromophenyl group may offer steric or electronic advantages over filapixant’s trifluoromethylpyrimidine, but direct comparative data are unavailable.

Biological Activity

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, while also discussing its structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted by a bromophenyl group and a pyridine carboxamide moiety. The synthesis involves the reaction of 2-(4-bromophenyl)-4-thiazolamine with various carboxylic acids under specific catalytic conditions, yielding the target compound in moderate yields . The crystal structure has been characterized, revealing important aspects of its geometry that may influence biological activity .

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. The compound this compound has shown promising results against various bacterial strains. In vitro studies indicate that it possesses moderate to good antibacterial activity, which could be attributed to the electron-withdrawing bromine atom enhancing its interaction with microbial targets .

Anticancer Activity

The anticancer potential of thiazole-based compounds is significant. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation in A431 and Jurkat cell lines, suggesting that the presence of the thiazole moiety is critical for its anticancer activity .

Table 1: Anticancer Activity Data

Cell LineIC50 (µg/mL)Reference
A4311.61 ± 1.92
Jurkat1.98 ± 1.22

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been explored. Compounds similar to this compound have demonstrated significant anticonvulsant activity in animal models. The SAR analysis suggests that modifications at specific positions on the thiazole ring can enhance efficacy against seizures .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through SAR studies. Key findings include:

  • Bromine Substitution : The presence of the bromine atom on the phenyl ring enhances lipophilicity and possibly increases binding affinity to biological targets.
  • Thiazole Ring : Essential for maintaining biological activity; modifications to this ring can lead to significant changes in potency.
  • Pyridine Carboxamide Group : Contributes to solubility and interaction with cellular targets.

Case Studies

Several studies have investigated the biological effects of similar thiazole compounds:

  • Antimicrobial Study : A series of thiazole derivatives were synthesized and tested for antimicrobial activity, revealing that modifications led to enhanced efficacy against resistant strains .
  • Anticancer Research : In one study, compounds featuring a thiazole scaffold showed promising results in inhibiting tumor growth in vitro and in vivo models, highlighting the potential for further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural integrity of N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide?

  • Methodology : Use IR spectroscopy to identify carbonyl stretches (amide C=O at ~1674 cm⁻¹ and thiazolidinone C=O at ~1727 cm⁻¹) and 1H-NMR to resolve methyl groups, aromatic protons, and amide NH signals. For example, the methyl group on the thiazole ring appears as doublets (δ ~1.54 ppm, J=7.0 Hz), while aromatic protons from the bromophenyl and pyridine moieties resonate between δ 7.44–8.86 ppm . High-resolution mass spectrometry (ESI–) can confirm the molecular ion peak (m/z 416.99 for C₁₅H₁₂BrN₃O₂S) .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodology : Follow a two-step protocol:

Condense N′-(4-bromobenzylidene)pyridine-3-carbohydrazide with 2-mercaptopropanoic acid in anhydrous benzene under Dean-Stark conditions to remove water.

Triturate the residue with saturated NaHCO₃ to isolate the product, followed by recrystallization from methanol. Adjust reaction time (7+ hours) and stoichiometry (1:2.8 molar ratio of hydrazide to thiol acid) to enhance yield (~59%) .

Q. What crystallographic software is suitable for solving and refining the compound’s crystal structure?

  • Methodology : Use SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement) to handle disordered atoms and hydrogen bonding. Validate results with WinGX for data integration and ORTEP-3 for visualizing molecular geometry and disorder (e.g., resolving split positions for thiazolidine ring atoms) .

Advanced Research Questions

Q. How should researchers address crystallographic disorder in the thiazolidine ring during refinement?

  • Methodology : Model disorder using SHELXL’s PART instruction to split atoms (e.g., S1A/S1B, C8A/C8B) and refine occupancy ratios. Restrain geometric parameters (e.g., bond distances, angles) for disordered components. Validate with Fourier difference maps and check for plausible hydrogen bonding (e.g., N–H···N and C–H···O interactions stabilizing the lattice) .

Q. What computational strategies can predict the compound’s binding affinity for antiviral or anticancer targets?

  • Methodology : Perform molecular docking using AutoDock Vina or Schrödinger Suite to assess interactions with targets like DNA polymerase or profilin-like proteins. Focus on π-π stacking (e.g., pyridine-bromophenyl dihedral angle ~86°) and hydrogen-bonding motifs observed in crystallography (e.g., amide NH as a donor). Compare docking scores with known inhibitors (e.g., Dorsilurin K, Mangostin) .

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the compound’s physicochemical stability?

  • Methodology : Analyze crystal packing using Mercury (CCDC) to quantify π-π interactions (e.g., centroid distances ~3.76 Å between pyridine and bromophenyl rings). Correlate hydrogen-bond metrics (e.g., N–H···N bond lengths ~2.1 Å) with thermal stability via DSC. Use Hirshfeld surface analysis to map intermolecular contacts .

Q. What experimental assays are recommended to evaluate the compound’s activity against somatostatin or purinergic receptors?

  • Methodology :

  • Radioligand binding assays : Use [³⁵S]GTPγS to measure agonism/antagonism at somatostatin receptors (SSTR1-5).
  • Calcium flux assays : Monitor intracellular Ca²⁺ changes in HEK293 cells expressing P2X/P2Y purinoceptors.
    Reference structural analogs (e.g., zavolosotine for SSTR) and prioritize substituents like the 4-bromophenyl group for hydrophobic pocket interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.